Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate
Description
"Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate" is a carbamate derivative featuring a chloroacetylated amine group. This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its structure combines a tert-butyloxycarbonyl (Boc) protecting group with a reactive chloroacetyl moiety, enabling selective deprotection and functionalization in multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMGXDOGORKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate typically involves the reaction of tert-butyl carbamate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted carbamates.
Hydrolysis: Products include amines and carboxylic acids.
Scientific Research Applications
Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of various chemical intermediates
Mechanism of Action
The mechanism of action of Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes or other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided includes two pyrimidine-based analogs that share structural motifs with "tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate." Below is a detailed comparison:
Structural and Functional Differences
Reactivity and Stability
- Chloroacetyl Group : The target compound’s chloroacetyl group is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines or thiols). In contrast, the pyrimidine analogs in the evidence rely on halogenated aromatic rings (e.g., 4-chloro-pyrimidinyl) for regioselective coupling reactions .
- Boc Protection : All three compounds use Boc groups for amine protection, ensuring stability under basic or nucleophilic conditions. However, the pyrimidine derivatives exhibit additional functional groups (e.g., methylsulfanyl or hydroxyl) that may influence solubility and degradation pathways .
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack direct data on "this compound," necessitating extrapolation from structurally related compounds.
- Pyrimidine Analogs : The pyrimidine derivatives highlight the importance of aromatic heterocycles in modulating bioactivity, but their relevance to the target compound’s applications remains speculative without experimental validation .
Biological Activity
Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate (CAS Number: 149979-14-6) is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17ClN2O3
- IUPAC Name : tert-butyl N-[2-[(2-chloroacetyl)amino]ethyl]carbamate
The synthesis of this compound typically involves the reaction between tert-butyl carbamate and chloroacetyl chloride in the presence of a base such as triethylamine. This process is crucial for generating the desired compound with specific biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This mechanism may lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in targeting diseases where enzyme activity is dysregulated .
Research Findings and Case Studies
-
Enzyme Interaction Studies :
A study evaluated the interaction of this compound with various enzymes. The results indicated that the compound could effectively inhibit certain proteases, which are critical in many biological processes, including viral replication . -
In Vivo Efficacy :
In vivo experiments using animal models demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity. For instance, compounds structurally related to this compound showed promising results in reducing inflammation in carrageenan-induced edema models . -
Structure-Activity Relationship (SAR) :
The structure-activity relationship studies revealed that modifications to the chloroacetyl group could enhance or diminish the biological activity of the compound. This insight is crucial for optimizing derivatives for specific therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Tert-butyl carbamate | Moderate | Used as a protecting group; less reactive than chloroacetyl derivatives. |
| Chloroacetyl chloride | High | Highly reactive; used in synthesis but not directly studied for biological activity. |
| Related carbamates | Variable | Some exhibit anti-inflammatory properties; SAR studies ongoing. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
